molecular formula C18H25N5S2 B15073780 Menin-MLL inhibitor 3

Menin-MLL inhibitor 3

货号: B15073780
分子量: 375.6 g/mol
InChI 键: BYEYBIAXHABAEB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Menin-MLL inhibitor 3 is a small molecule designed to disrupt the interaction between menin and mixed lineage leukemia (MLL) fusion proteins. This interaction is crucial in the pathogenesis of acute leukemias characterized by MLL rearrangements or nucleophosmin 1 (NPM1) mutations. By inhibiting this interaction, this compound aims to halt the progression of these aggressive leukemias .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Menin-MLL inhibitor 3 involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the use of a cyclopentan-1-ol derivative, which undergoes a series of reactions including methylation, amination, and coupling with a pyridazinyl phenyl derivative .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

化学反应分析

Types of Reactions: Menin-MLL inhibitor 3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are typically intermediates that are further processed to yield the final this compound compound .

科学研究应用

Menin-MLL inhibitor 3 has a wide range of applications in scientific research:

    Chemistry: It serves as a model compound for studying protein-protein interactions and the development of small molecule inhibitors.

    Biology: It is used to investigate the role of menin-MLL interactions in cellular processes and disease mechanisms.

    Medicine: It is being explored as a potential therapeutic agent for treating acute leukemias with MLL rearrangements or NPM1 mutations.

作用机制

Menin-MLL inhibitor 3 exerts its effects by binding to the menin protein, thereby preventing its interaction with MLL fusion proteins. This disruption leads to the downregulation of oncogenic genes such as HOXA9 and MEIS1, which are critical for the proliferation and survival of leukemia cells. The inhibitor also affects various signaling pathways, including those involving BCL2 and CDK6, enhancing the efficacy of other therapeutic agents .

相似化合物的比较

Uniqueness: Menin-MLL inhibitor 3 is unique in its specific binding affinity and selectivity for the menin-MLL interaction. Its optimized chemical structure allows for effective disruption of this interaction, making it a promising candidate for targeted leukemia therapy .

属性

分子式

C18H25N5S2

分子量

375.6 g/mol

IUPAC 名称

4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-2-propan-2-ylthieno[2,3-d]pyrimidine

InChI

InChI=1S/C18H25N5S2/c1-12(2)14-20-15(13-5-10-24-16(13)21-14)22-6-8-23(9-7-22)17-19-11-18(3,4)25-17/h5,10,12H,6-9,11H2,1-4H3

InChI 键

BYEYBIAXHABAEB-UHFFFAOYSA-N

规范 SMILES

CC(C)C1=NC(=C2C=CSC2=N1)N3CCN(CC3)C4=NCC(S4)(C)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。